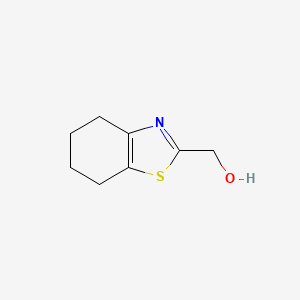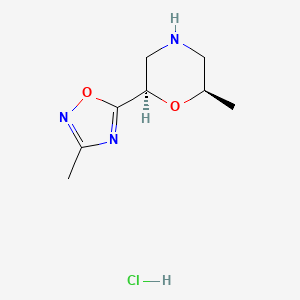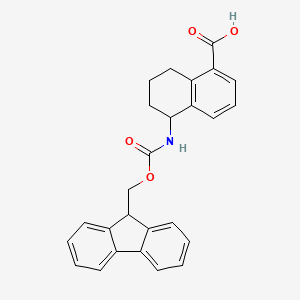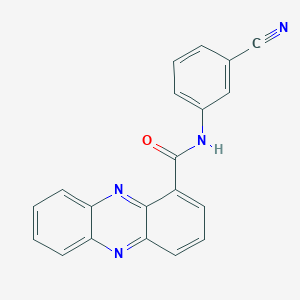![molecular formula C19H18N4O2S2 B2706942 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1797334-79-2](/img/structure/B2706942.png)
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Research into thiazolo[3,2-a]pyrimidinone derivatives, closely related to the queried compound, highlights their significant potential as antimicrobial agents. Studies have demonstrated that these compounds exhibit promising in vitro antimicrobial activity against various strains of bacteria and fungi. For instance, the synthesis of novel thiazolidinone derivatives incorporating thieno[d]pyrimidine-4-one moiety has shown antimicrobial efficacy against gram-positive and gram-negative bacteria, as well as fungal strains, suggesting a broad spectrum of action (El Azab & Abdel-Hafez, 2015). Additionally, thiazolo[4,5-d]pyrimidine derivatives synthesized for antimicrobial evaluation indicated activity predominantly against Candida albicans, highlighting their potential in antifungal applications (Habib et al., 2007).
Antitumor Activity
The exploration into the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives has also been a focus of recent research. These studies have identified compounds within this class that exhibit selective cytotoxicity towards various cancer cell lines, including human breast adenocarcinoma, illustrating the potential for these molecules in cancer therapy. A study on pyrazolo[3,4-d]pyrimidine derivatives showed mild to moderate activity against the MCF7 breast cancer cell line, suggesting a promising avenue for the development of new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Synthesis and Characterization
The synthetic routes for creating thiazolo[3,2-a]pyrimidinone derivatives have been widely investigated, demonstrating the chemical versatility and potential for structural modification of these compounds. Studies have detailed methods for synthesizing fused thiazolo[3,2-a]pyrimidinones, indicating the feasibility of producing a wide array of derivatives with potential biological activities. The synthesis of these compounds often involves the use of electrophilic building blocks, leading to a variety of ring-annulated products with confirmed structures via analytical and spectral studies (Janardhan et al., 2014).
Insecticidal Assessment
The utility of thiazolo[3,2-a]pyrimidine derivatives extends beyond antimicrobial and antitumor applications, with certain compounds being assessed for their insecticidal properties. Research into heterocycles incorporating a thiadiazole moiety, for example, has shown promising results against pests such as the cotton leafworm, Spodoptera littoralis. This suggests that thiazolo[3,2-a]pyrimidinone derivatives could serve as a basis for developing new insecticides with specific action mechanisms (Fadda et al., 2017).
特性
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-11-7-18(25)23-13(9-27-19(23)20-11)8-17(24)22-15-6-4-3-5-14(15)16-10-26-12(2)21-16/h3-7,10,13H,8-9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMHPBXQYBEABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CSC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-{3-[(4-Chlorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2706867.png)
![1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2706868.png)
![1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2706870.png)

![N-[(pyridin-3-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2706872.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)
